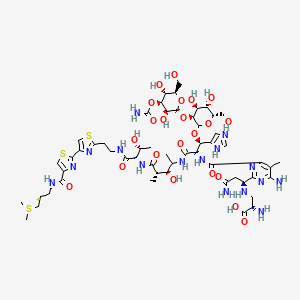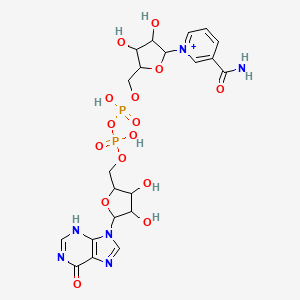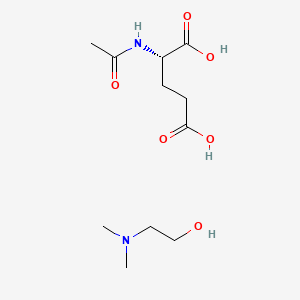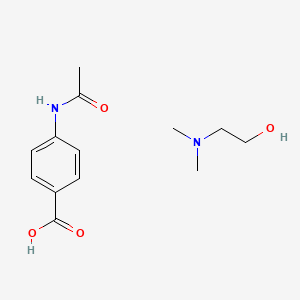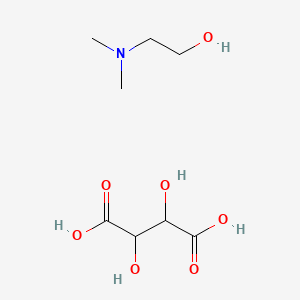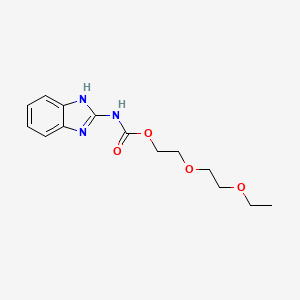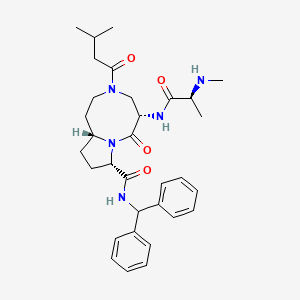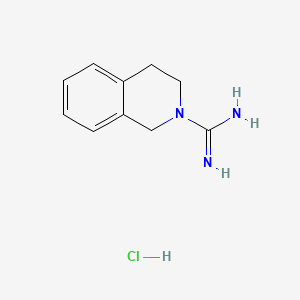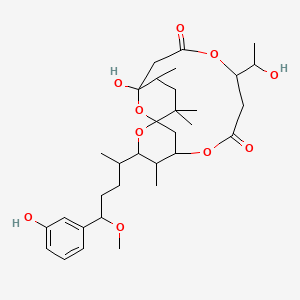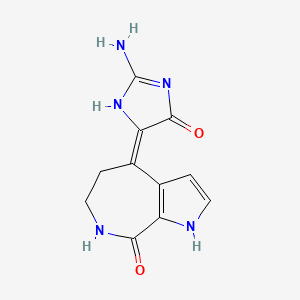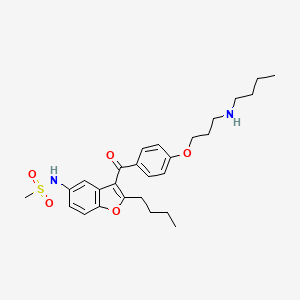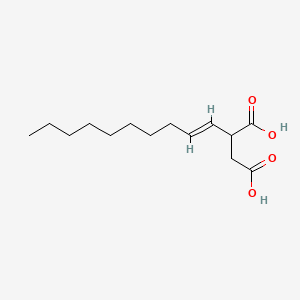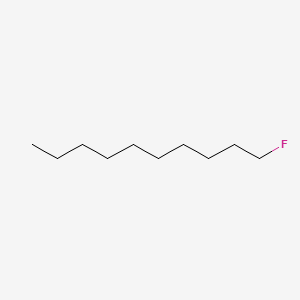
1-フルオロデカン
概要
説明
1-Fluorodecane is a long-chain 1-fluoroalkane with the molecular formula C10H21F It is a member of the alkyl fluoride family, characterized by the presence of a fluorine atom attached to the terminal carbon of a decane chain
科学的研究の応用
1-Fluorodecane has several applications in scientific research:
作用機序
Target of Action
Its primary interaction is with non-polar molecules due to its weak intermolecular forces .
Mode of Action
The mode of action of 1-Fluorodecane primarily involves its ability to solvate non-polar molecules. This property allows it to facilitate the manipulation of these molecules in various laboratory applications .
Biochemical Pathways
NJF-7, has shown that it can defluorinate monofluorinated medium-chain length alkanes . This suggests that 1-Fluorodecane may undergo similar biochemical transformations.
Result of Action
The primary result of 1-Fluorodecane’s action is its ability to solvate non-polar molecules, facilitating their manipulation in laboratory applications . In a biological context, the defluorination of 1-Fluorodecane by certain bacteria can lead to the release of inorganic fluoride .
Action Environment
The action of 1-Fluorodecane can be influenced by environmental factors such as pH. For instance, the defluorination activity of Rhodococcus sp. NJF-7 was found to be significantly lower at reduced pH (6.5), indicating that acidic conditions can inhibit the enzymatic activity involved in the defluorination process .
生化学分析
Biochemical Properties
1-Fluorodecane interacts with various biomolecules in biochemical reactions. A bacterial isolate, Rhodococcus sp. NJF-7, has been reported to defluorinate monofluorinated medium-chain length alkanes, including 1-Fluorodecane . This suggests that certain enzymes within this bacterial species interact with 1-Fluorodecane, leading to its defluorination .
Molecular Mechanism
At the molecular level, 1-Fluorodecane exhibits a mechanism of action that involves weak intermolecular forces, allowing it to effectively solvate non-polar molecules and facilitate their manipulation in laboratory applications
Metabolic Pathways
The specific metabolic pathways that 1-Fluorodecane is involved in are not well-documented. It is known that Rhodococcus sp. NJF-7 can defluorinate 1-Fluorodecane, suggesting that it may be involved in specific metabolic pathways within this bacterial species .
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluorodecane can be synthesized through several methods. One common approach involves the reaction of 1-decanol with N,N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine in the presence of heptane . Another method includes the reaction of 1-hydroxydodecane with fluorinating agents .
Industrial Production Methods: Industrial production of 1-fluorodecane typically involves large-scale fluorination processes. These processes often use fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Fluorodecane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with lithium cuprates (e.g., LiCu(CH3)2 , LiCu2(CH3)3 ) to form n-undecane.
Reduction Reactions: It can be reduced using silylium catalysis to remove the fluorine atom.
Common Reagents and Conditions:
Substitution Reactions: Typically involve and under anhydrous conditions.
Reduction Reactions: Utilize and like .
Major Products Formed:
Substitution Reactions: Yield n-undecane.
Reduction Reactions: Produce decane.
類似化合物との比較
- 1-Fluorododecane (C12H25F)
- 1-Fluorooctane (C8H17F)
- 1-Fluoroheptane (C7H15F)
Comparison: 1-Fluorodecane is unique due to its specific chain length and the presence of a terminal fluorine atom. Compared to shorter-chain fluorinated alkanes like 1-fluoroheptane and 1-fluorooctane, 1-fluorodecane has different solubility and reactivity properties, making it suitable for distinct applications in research and industry .
特性
IUPAC Name |
1-fluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLRHWJTTUCDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059826 | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-56-5 | |
| Record name | 1-Fluorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Fluorodecane in prelithiation strategies for lithium-ion batteries?
A1: 1-Fluorodecane plays a crucial role in enhancing the stability of lithium-silicon (LixSi) nanoparticles, which are used as prelithiation reagents in lithium-ion batteries []. During battery processing, 1-Fluorodecane is reduced on the LixSi nanoparticle surface, forming a protective layer. This artificial solid electrolyte interphase (SEI) primarily consists of lithium fluoride (LiF) and lithium alkyl carbonate with long hydrophobic carbon chains []. This coating effectively passivates the LixSi nanoparticles, preventing degradation in ambient air and humid environments []. This improved stability allows for higher prelithiation capacity and improved performance in battery applications [].
Q2: Can 1-Fluorodecane be degraded by microorganisms?
A2: Yes, research has shown that Pseudomonas sp. strain 273, an alkane degrader, can utilize 1-Fluorodecane as its sole carbon and energy source in the presence of oxygen []. This bacterium degrades 1-Fluorodecane within a week, releasing inorganic fluoride as a byproduct []. This finding suggests that specific bacterial species can break carbon-fluorine bonds, influencing the environmental fate of fluorinated compounds [].
Q3: Does the degradation of 1-Fluorodecane by Pseudomonas sp. strain 273 always result in complete mineralization?
A3: Interestingly, studies show that while Pseudomonas sp. strain 273 degrades 1-Fluorodecane, the release of inorganic fluoride isn't always stoichiometric []. This observation led to the discovery that the bacterium incorporates the fluorine from 1-Fluorodecane into its cellular components []. Specifically, Pseudomonas sp. strain 273 produces fluorinated metabolites and incorporates fluorinated long-chain fatty acids into its phospholipids when grown with 1-Fluorodecane []. This finding highlights a previously unknown sink for organofluorine, impacting our understanding of the fate and transport of such compounds in the environment.
Q4: What is the molecular formula, weight, and spectroscopic data for 1-Fluorodecane?
A4: 1-Fluorodecane has the molecular formula C10H21F and a molecular weight of 160.28 g/mol. While specific spectroscopic data was not detailed in the provided research, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify 1-Fluorodecane in various samples [, , ]. Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) can provide information about its functional groups [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


